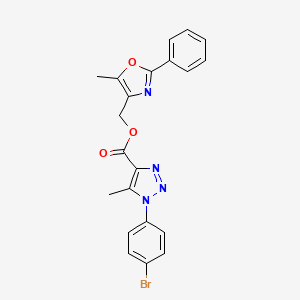

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a hybrid heterocyclic scaffold comprising an oxazole and a triazole ring. The oxazole moiety is substituted with a phenyl group at position 2 and a methyl group at position 5, while the triazole ring is functionalized with a 4-bromophenyl group and a carboxylate ester.

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMWKAFLKMHXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the triazole ring, and finally, the esterification to form the carboxylate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification steps such as recrystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

*Calculated based on molecular formula.

Key Observations:

- Heterocyclic Core : The target compound’s oxazole-triazole ester differs from 6m’s benzoxazole-triazole-thione, which has a fused benzoxazole system and a thione group instead of an ester. The thione group in 6m may enhance hydrogen-bonding interactions compared to the ester in the target compound .

- Halogen Substitution : The 4-bromophenyl group in the target compound contrasts with the 4-chlorophenyl (Compound 4) and 4-fluorophenyl (Compound 5) groups in isostructural analogs. Bromine’s larger atomic radius and polarizability may influence electronic properties and intermolecular interactions .

- Ester vs. Methoxy Groups : ’s compound features a methoxyphenyl group on the triazole, introducing electron-donating effects, whereas the target compound’s phenyl and bromophenyl groups are electron-neutral and electron-withdrawing, respectively. This difference could impact solubility and receptor binding .

Crystallographic and Packing Behavior

Compounds 4 and 5 () exhibit isostructurality despite differing halogen substituents (Cl vs. This trend may extend to the target compound’s bromophenyl group, though bromine’s larger size could introduce subtle lattice adjustments. Notably, halogen substitution can modulate π-stacking and van der Waals interactions, which are critical in solid-state applications .

The target compound’s ester group may further complicate packing compared to thione- or thiazole-containing analogs.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch is expected near 1700 cm⁻¹, distinct from the thione (C=S) absorption at 1212 cm⁻¹ in 6m .

- NMR : Aromatic protons in the target compound would resonate between δ 6.10–8.01 ppm (similar to 6m), but the ester methyl group may appear as a singlet near δ 3.8–4.0 ppm, differing from 6m’s methyl group at δ 2.55 .

- Mass Spectrometry : The target compound’s molecular ion (M+1) is predicted to exceed 500 m/z, significantly higher than 6m’s 464 m/z due to the additional oxazole and ester groups .

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of bioactive molecules that integrate oxazole and triazole functionalities. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Structural Overview

The compound can be broken down into two main components:

- Oxazole moiety : Known for its bioisosteric properties and wide spectrum of biological activities.

- Triazole ring : Recognized for its role in drug design due to its ability to form strong interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of oxazole and triazole derivatives in exhibiting anticancer properties. For instance, compounds containing the triazole ring have shown moderate to high cytotoxicity against various cancer cell lines. A notable study reported that derivatives of 1,2,4-oxadiazoles exhibited IC50 values as low as against renal cancer cell lines, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | OVXF 899 | 2.76 | |

| Compound 2 | PXF 1752 | 9.27 | |

| Compound 3 | Renal Cancer | 1.143 |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial activity. Oxazole derivatives have shown effectiveness against Gram-positive bacteria, with certain compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range. Moreover, the presence of the triazole ring has been linked to enhanced antifungal activity against species like Candida albicans.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play crucial roles in cancer progression and inflammation .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a recent study published in Nature Communications, a series of synthesized triazole derivatives were tested against a panel of human tumor cell lines. The results indicated that modifications on the oxazole and triazole rings significantly influenced their cytotoxicity profile. For example, specific substitutions on the phenyl group led to enhanced activity against colorectal cancer cells .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of oxazole-triazole hybrids revealed that these compounds exhibited promising activity against both bacterial and fungal strains. The study highlighted that certain structural features, such as halogen substitutions on the phenyl ring, improved their efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with phenylhydrazine to form pyrazole intermediates, as seen in pyrazole-4-carboxylate derivatives .

- Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) to convert esters to carboxylic acids, followed by re-esterification with the oxazole moiety .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole rings, though alternative methods like cyclization with POCl₃ at 120°C are also reported for similar triazole derivatives .

Optimization Tips : - Use anhydrous conditions and controlled temperatures (e.g., 60–120°C) to minimize side reactions.

- Catalysts like POCl₃ improve cyclization efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure, and what key spectral markers should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

- Resolves bond lengths/angles, e.g., triazole-oxazole dihedral angles (~15–30°) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Dock the compound into target proteins (e.g., bacterial enzymes or cancer-related kinases). Studies on analogous compounds show binding affinities (ΔG ≈ -8.5 kcal/mol) via hydrophobic interactions with bromophenyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability. Key approaches include:

- Standardized Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO ≤1% v/v) .

- Dose-Response Analysis : Compare IC₅₀ values across studies. For example, conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may reflect differences in bacterial inoculum size .

- Metabolic Stability Tests : Assess compound degradation in plasma to rule out false negatives .

Q. How does modifying substituents on the triazole or oxazole rings affect pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with target proteins, improving antimicrobial potency .

- Methyl Groups : At the 5-position of oxazole, they increase metabolic stability but may reduce solubility .

- Triazole Substituents : Electron-withdrawing groups (e.g., -Br) improve kinase inhibition, while bulky groups reduce bioavailability .

Q. What analytical methods validate purity, and how are impurities characterized?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10). Purity >95% is typical, with retention times ~12–15 minutes for related compounds .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.05 for C₂₂H₁₉BrN₄O₃) .

- Impurity Profiling : LC-MS/MS identifies byproducts like de-esterified acids or bromine-loss derivatives .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- For this compound, the triazole ring adopts a 1,4-disubstituted configuration, confirmed by C–N bond lengths (~1.33 Å) .

- Tautomeric forms (e.g., 1H- vs. 2H-triazole) are distinguished via hydrogen bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.